molecular formula C58H94N6O16S4 B15137587 AF647-NHS ester (triTEA)

AF647-NHS ester (triTEA)

Cat. No.: B15137587
M. Wt: 1259.7 g/mol
InChI Key: ZSJDPEXOCKLWTC-UHFFFAOYSA-N
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Description

AF647-NHS ester (triTEA) is a fluorescent dye that is an analogue of Alexa Fluor 647. It is widely used in scientific research for labeling proteins, peptides, and other molecules. The compound is known for its bright and photostable far-red fluorescence, making it ideal for imaging and flow cytometry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

AF647-NHS ester (triTEA) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other molecules to form stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, such as lysine residues on proteins, and buffers like sodium bicarbonate (pH 8.3). The reactions are typically carried out at room temperature for about an hour .

Major Products Formed

The major products formed from these reactions are fluorescently labeled proteins or peptides. These conjugates exhibit bright fluorescence and high photostability, making them suitable for various imaging and analytical applications .

Scientific Research Applications

AF647-NHS ester (triTEA) has a wide range of applications in scientific research:

Mechanism of Action

AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AF647-NHS ester (triTEA) is unique due to its high photostability and brightness, making it particularly suitable for long-term imaging applications. Its spectral properties are well-suited for use with common laser lines, such as the 633 nm laser, making it compatible with a wide range of imaging systems .

Properties

Molecular Formula

C58H94N6O16S4

Molecular Weight

1259.7 g/mol

IUPAC Name

N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3

InChI Key

ZSJDPEXOCKLWTC-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

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